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Compound of Interest

Compound Name: Fluo-3FF AM

Cat. No.: B162718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fluo-3FF AM, a low-affinity fluorescent indicator

specifically designed for the quantitative measurement of high intracellular calcium

concentrations. Traditional calcium indicators like Fluo-3 or Fura-2, with their high affinity for

Ca²⁺, often become saturated in the presence of high calcium levels, leading to inaccurate

measurements.[1] Fluo-3FF, with its significantly higher dissociation constant (Kd), overcomes

this limitation, making it an ideal tool for investigating cellular events characterized by large and

rapid calcium transients, such as excitotoxicity or fertilization.[1][2]

Core Properties of Fluo-3FF
Fluo-3FF is an analog of the widely used indicator Fluo-3.[2] Its key characteristic is a

significantly higher dissociation constant (Kd), which allows it to respond to changes in calcium

concentrations well into the micromolar range without becoming saturated.[2] Like Fluo-3, it is

excited by visible light, which minimizes cellular photodamage compared to UV-excitable dyes.

Table 1: Quantitative Data Summary for Fluo-3FF
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Property Value References

Dissociation Constant (Kd) for

Ca²⁺
10 µM - 42 µM

Excitation Wavelength (Ca²⁺-

bound, Max)
~462 nm (Abs) / ~507 nm (Ex)

Emission Wavelength (Ca²⁺-

bound, Max)
~516 nm - 526 nm

Fluorescence Intensity

Increase
~100-fold

Quantum Yield (Φ) (Ca²⁺-

bound)
~0.15

Principle of Action
The most common form of Fluo-3FF used in cellular studies is its acetoxymethyl (AM) ester,

Fluo-3FF AM. The AM ester group makes the molecule cell-permeant, allowing it to passively

cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups,

trapping the now active and membrane-impermeant form of Fluo-3FF within the cytosol. In its

unbound state, Fluo-3FF is essentially non-fluorescent. Upon binding to Ca²⁺, the molecule

undergoes a conformational change that leads to a significant increase in its fluorescence

quantum yield, resulting in a strong fluorescent signal that is proportional to the calcium

concentration.
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Mechanism of Fluo-3FF AM loading and activation.

Experimental Protocols
I. Preparation of Reagents

Fluo-3FF AM Stock Solution (1 mM):

Bring the vial of Fluo-3FF AM to room temperature before opening.

Dissolve the Fluo-3FF AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For

example, to make a 1 mM stock solution, add 87 µL of DMSO to 100 µg of Fluo-3FF AM.

Aliquot into single-use vials and store at -20°C, protected from light and moisture.

Pluronic® F-127 Solution (20% w/v):
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Dissolve Pluronic® F-127 in DMSO to make a 20% (w/v) stock solution. This nonionic

surfactant helps to disperse the nonpolar AM ester in aqueous media.

Loading Buffer:

Use a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS)

buffered with HEPES, pH 7.2-7.4.

For the working solution, dilute the Fluo-3FF AM stock solution to a final concentration of

2-5 µM in the loading buffer.

To aid in dye solubilization, first mix the Fluo-3FF AM stock solution with an equal volume

of 20% Pluronic® F-127 before diluting into the buffer. The final concentration of Pluronic®

F-127 should be approximately 0.02-0.04%.

Probenecid Stock Solution (Optional):

Prepare a stock solution of probenecid. The organic anion transport inhibitor probenecid

(at a final concentration of 1-2.5 mM) can be included in the loading buffer to reduce dye

leakage from the cells.

II. Cell Loading Protocol for Adherent Neurons
This protocol describes loading cultured neurons on glass coverslips for fluorescence

microscopy.

Cell Preparation: Culture neurons on glass coverslips to the desired confluency.

Washing: Remove the culture medium and gently wash the cells once with pre-warmed

(37°C) physiological saline solution.

Loading: Add the Fluo-3FF AM working solution (2-5 µM) to the cells, ensuring the entire

coverslip is covered.

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal

time may vary by cell type.

Washing and De-esterification:
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After loading, wash the cells 2-3 times with fresh, pre-warmed, indicator-free buffer to

remove all extracellular dye.

Incubate the cells for an additional 30 minutes at room temperature in the imaging buffer

to allow for complete de-esterification of the AM ester by intracellular esterases.

Imaging: Replace the wash buffer with fresh imaging buffer. Proceed with fluorescence

imaging using appropriate filter sets (e.g., excitation ~507 nm, emission ~516 nm).
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Experimental workflow for neuronal calcium imaging.

III. In Situ Calcium Calibration
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To convert fluorescence intensity values into absolute calcium concentrations, an in situ

calibration is recommended to determine the Kd of the dye under your specific experimental

conditions.

Record Baseline Fluorescence (F): Measure the baseline fluorescence of your Fluo-3FF

loaded cells in your standard physiological buffer.

Determine Maximum Fluorescence (Fmax): Perfuse the cells with a high Ca²⁺ buffer

containing a saturating concentration of a calcium ionophore (e.g., 5-10 µM ionomycin).

Allow the fluorescence to reach a stable maximum plateau. This value is Fmax.

Determine Minimum Fluorescence (Fmin): Following the Fmax measurement, wash out the

high Ca²⁺ and ionophore solution. Then, perfuse the cells with a calcium-free buffer

containing the ionophore and a Ca²⁺ chelator (e.g., EGTA) to determine the minimum

fluorescence, Fmin.

Calculate [Ca²⁺]: The intracellular free calcium concentration can be calculated using the

following equation:

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Where F is the experimental fluorescence intensity.

Application: Monitoring Glutamatergic Signaling
High intracellular calcium concentrations in neurons often result from strong synaptic activation.

Glutamate, a primary excitatory neurotransmitter, can trigger significant Ca²⁺ influx through

NMDA receptors and voltage-gated calcium channels, leading to [Ca²⁺]i that can rise into the

high micromolar range. Fluo-3FF is an excellent tool for studying these large calcium

transients.
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Glutamatergic signaling leading to high postsynaptic calcium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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